molecular formula C5H14FNSi B124722 3-[Fluoro(dimethyl)silyl]propan-1-amine CAS No. 153487-58-2

3-[Fluoro(dimethyl)silyl]propan-1-amine

Cat. No.: B124722
CAS No.: 153487-58-2
M. Wt: 135.25 g/mol
InChI Key: MYYHQYQIMDUNNW-UHFFFAOYSA-N
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Description

3-[Fluoro(dimethyl)silyl]propan-1-amine is a silyl-functionalized propylamine compound of interest in biochemical and pharmacological research. While specific studies on this exact molecule are limited, research on its structural analogs provides strong direction for its potential research applications. Studies on 3-substituted propylamines, including phenyl derivatives like 3-benzylaminopropylamine, have demonstrated significant cytotoxic effects on cultured cells such as MDBK cells . The cytotoxicity of these compounds is linked to their oxidative deamination by enzymes like bovine plasma amine oxidase, a process that can lead to the formation of reactive species such as acrolein . The presence of both the fluorine atom and the dimethylsilyl group in this particular molecule suggests it may act as a mechanism-based enzyme inhibitor or a metabolic switch, making it a valuable tool for probing amine oxidase activity and studying cell death pathways. Researchers can utilize this compound to investigate the structure-activity relationships of silyl-modified polyamine analogs and their mechanisms of action, which may involve a combination of direct effects and the liberation of cytotoxic metabolites . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[fluoro(dimethyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14FNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYHQYQIMDUNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596026
Record name 3-[Fluoro(dimethyl)silyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153487-58-2
Record name 3-[Fluoro(dimethyl)silyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro Dimethyl Silyl Propan 1 Amine and Analogous Fluorinated Organoaminosilanes

Approaches to Silicon-Carbon and Silicon-Nitrogen Bond Formation

The construction of the core aminopropylsilyl structure is a critical first step. This typically involves either functionalizing a pre-existing molecule or directly synthesizing the desired backbone.

Precursor Functionalization Strategies

The synthesis often begins with readily available starting materials that are functionalized to create the necessary reactive sites for bond formation. For the synthesis of 3-[Fluoro(dimethyl)silyl]propan-1-amine, key precursors include a three-carbon chain with an amino group and a dimethylsilyl group source.

A common strategy involves the use of allylamine (B125299) as the three-carbon source. The vinyl group of allylamine provides a reactive site for the subsequent attachment of the silicon moiety. The amine group may be protected during the initial steps to prevent unwanted side reactions, although many modern catalytic systems can tolerate free amines.

The silicon precursor is typically a reactive dimethylsilane (B7800572) derivative. Depending on the subsequent fluorination strategy, this could be dimethylsilane (Me₂SiH₂), chlorodimethylsilane (B94632) (Me₂SiHCl), or dichlorodimethylsilane (B41323) (Me₂SiCl₂). The choice of precursor dictates the subsequent steps for introducing the amino and fluoro functionalities. For instance, starting with 3-aminopropene and a suitable silane (B1218182) allows for the direct formation of the aminopropylsilyl moiety.

Direct Synthesis Routes for the Aminopropylsilyl Moiety

The most direct and atom-economical method for forming the silicon-carbon bond in the aminopropylsilyl structure is through the hydrosilylation of an allylic amine with a dimethylsilane. nih.gov This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of allylamine.

A key intermediate in the synthesis of the target compound is 3-[Chloro(dimethyl)silyl]propan-1-amine. nih.gov This intermediate can be synthesized via the hydrosilylation of allylamine with chlorodimethylsilane. The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.

Table 1: Catalysts for Hydrosilylation of Allylamine
CatalystPrecursorsTypical ConditionsReference
Speier's Catalyst (H₂PtCl₆)Allylamine, ChlorodimethylsilaneIsopropanol, 60-80°C nih.gov
Karstedt's CatalystAllylamine, DimethylsilaneToluene, Room Temp to 60°CGeneral Knowledge
Rhodium ComplexesAllylamine, PhenylsilaneTHF, Room Temperature nih.gov

The reaction yields the γ-isomer, 3-(chlorodimethylsilyl)propan-1-amine, as the major product due to the anti-Markovnikov addition of the silane to the alkene. The selectivity of this reaction is crucial for obtaining the desired linear aminopropyl chain.

Introduction of the Fluoro Substituent at the Silicon Center

With the aminopropylsilyl backbone established, the next critical step is the introduction of the fluorine atom at the silicon center. This can be achieved through either electrophilic or nucleophilic fluorination methods, with the choice largely dependent on the nature of the silicon precursor.

Electrophilic Fluorination Methodologies (Relevance to Amines)

Electrophilic fluorination is a viable strategy when the precursor is a hydridosilane, such as 3-(hydridodimethylsilyl)propan-1-amine. googleapis.com This method involves reacting the Si-H bond with a reagent that acts as an electrophilic source of fluorine ("F⁺"). nih.gov

Common electrophilic fluorinating agents include N-fluoropyridinium salts and N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI). googleapis.com The presence of the amine group in the molecule requires careful selection of the fluorinating agent and reaction conditions to avoid side reactions, such as the fluorination of the amine itself or oxidation. ucla.edu The reactivity of the Si-H bond is generally sufficient to allow for selective fluorination at the silicon center under controlled conditions. The silyl (B83357) group can enhance the reactivity of adjacent groups, a principle known as the beta effect of the silicon-carbon bond. rsc.orgchemicalbook.com

Nucleophilic Substitution at Silicon

Nucleophilic fluorination is the more common and often more practical approach for synthesizing this compound, especially when starting from a halosilyl precursor like 3-[Chloro(dimethyl)silyl]propan-1-amine. nih.govgoogle.com This method involves the displacement of a leaving group, typically a halide, on the silicon atom by a nucleophilic fluoride (B91410) source. nih.govchemicalbook.com

A variety of fluoride salts can be used, including potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides. rsc.orggoogle.com The choice of the fluoride source and solvent is critical to ensure sufficient reactivity, as the Si-F bond formation can be challenging due to the high lattice energy of some metal fluorides and the low solubility of fluoride ions in organic solvents. chemicalbook.com

Table 2: Reagents for Nucleophilic Fluorination of Chlorosilanes
Fluoride SourceSolventTypical ConditionsReference
Potassium Fluoride (KF)Acetonitrile, with phase-transfer catalyst80°C rsc.org
Cesium Fluoride (CsF)Acetonitrile or THFRoom Temperature to 60°CGeneral Knowledge
Tetrabutylammonium (B224687) Fluoride (TBAF)THFRoom Temperature nih.gov
Olah's Reagent (Pyridinium poly(hydrogen fluoride))THF0°C to Room TemperatureGeneral Knowledge

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon center, leading to the formation of the thermodynamically stable Si-F bond and the displacement of the chloride ion. The presence of the amine group can potentially complicate the reaction by acting as a competing nucleophile; however, the higher affinity of silicon for fluoride generally ensures the desired reaction occurs.

Catalytic Strategies in the Synthesis of Fluoro(dimethyl)silylpropylamines

Catalysis plays a pivotal role in both the formation of the Si-C bond and the fluorination step, enabling milder reaction conditions and improving yields and selectivity.

For the hydrosilylation step, as mentioned earlier, platinum-based catalysts are the most widely used. nih.gov However, research into more sustainable and cost-effective alternatives using first-row transition metals like cobalt and rhodium is ongoing. nih.gov These catalysts can offer different selectivity profiles and functional group tolerance.

In the context of nucleophilic fluorination, catalysis can be employed to enhance the reactivity of the fluoride source. Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, are often used in conjunction with metal fluorides like KF to increase the concentration of "naked" fluoride ions in the organic phase. rsc.org Transition metal complexes, including those of copper and rhodium, have also been developed to catalyze the fluorination of organosilanes. These catalytic systems can facilitate the cleavage of the Si-Cl bond and the formation of the Si-F bond under milder conditions than uncatalyzed reactions. The development of such catalytic methods is crucial for the efficient and scalable synthesis of fluorinated organoaminosilanes.

Transition Metal-Catalyzed Coupling Reactions for Silyl and Amine Scaffolds

The assembly of organoaminosilane scaffolds frequently relies on transition metal-catalyzed cross-coupling reactions, which provide efficient and selective pathways for the formation of carbon-silicon (C-Si) and carbon-nitrogen (C-N) bonds. mdpi.com Catalysts based on palladium, nickel, and copper are central to these transformations, enabling the coupling of diverse silyl and amine-containing precursors. mdpi.comnih.gov

Palladium and nickel catalysts are particularly prominent in this field. mdpi.com For instance, nickel-catalyzed regioselective silylalkylation of alkenes allows for the efficient assembly of a wide range of bifunctional organosilicon building blocks from simple, readily available starting materials. dntb.gov.ua This method demonstrates high functional group tolerance, accommodating alcohols, esters, and amides, which is crucial for building complex molecules. dntb.gov.ua Similarly, palladium-catalyzed reactions, such as the Suzuki, Negishi, and Heck couplings, are foundational methods for constructing the carbon frameworks to which silyl and amine groups are attached. mdpi.com

For the introduction of the amine moiety, modern methods like cross-dehydrogenative coupling (CDC) have emerged as powerful alternatives to traditional methods that require pre-functionalized substrates. nih.gov These reactions, often catalyzed by copper, facilitate the direct formation of C-N bonds from C-H and N-H bonds. nih.gov This approach offers a more atom-economical route to aminated scaffolds. While many established methods focus on aryl C-N bond formation, the principles are increasingly being extended to aliphatic systems relevant to the synthesis of compounds like this compound.

The table below summarizes key transition metal-catalyzed reactions applicable to the synthesis of silyl and amine scaffolds.

Table 1: Transition Metal-Catalyzed Reactions for Silyl and Amine Scaffolds

Reaction TypeCatalyst SystemCoupling PartnersBond FormedReference
SilylalkylationNickel(II) salt / Diamine ligandAlkene, Alkyl Halide, Silyl ReagentC-Si, C-C dntb.gov.ua
Suzuki-Miyaura CouplingPalladium (e.g., PdCl₂(dppf))Aryl Halide/Triflate, Boronic Acid/EsterC-C (Aryl-Aryl) mdpi.com
Buchwald-Hartwig AminationPalladium or Nickel / Phosphine ligandAryl/Alkyl Halide, AmineC-N nih.gov
Cross-Dehydrogenative CouplingCopper (e.g., Copper Acetate)Aryl C-H, Amine N-HC-N (Aryl-N) nih.gov

Biocatalytic Approaches to Si-X Bond Formation

Biocatalysis offers a promising frontier for chemical synthesis, prized for its high selectivity and operation under mild conditions. nih.gov However, the direct biocatalytic formation of silicon-heteroatom (Si-X) or silicon-carbon (Si-C) bonds is a nascent field with very few established examples. The development of enzymes capable of such transformations remains a significant scientific challenge.

Despite the lack of direct precedents for Si-F or Si-N bond formation, the broader field of biocatalysis provides a blueprint for how such enzymes could be developed. Researchers have successfully used and engineered enzymes for a wide array of challenging bond formations. nih.gov For example:

Cytochrome P450 enzymes have been engineered to catalyze oxidative C-C cross-coupling reactions to form biaryl compounds with high selectivity, demonstrating that enzymes can control complex coupling reactions. researchgate.net

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are used as biocatalysts for C-C bond formation via acyloin condensation, producing valuable, enantioenriched building blocks. nih.gov

Crucially, some natural enzymes can recognize and process fluorinated substrates. For example, sialic acid aldolase (B8822740) (NeuA) can accept fluoropyruvate as a substrate to generate 3-fluorinated sialic acid derivatives. researchgate.net This tolerance for fluorine-containing molecules suggests that it may be feasible to engineer an enzyme to act on a fluoro-silyl precursor.

Future research in this area could involve the directed evolution of existing enzymes with promiscuous activity or the computational design of novel enzymes to catalyze the desired Si-X bond formation. The table below outlines some established biocatalytic reactions for bond formations analogous to those required for organoaminosilane synthesis.

Table 2: Biocatalytic Bond Formations and Their Potential Relevance

Enzyme ClassReaction TypeExamplePotential RelevanceReference
Cytochrome P450Oxidative C-C CouplingDimerization of phenolic substrates to form biaryls.Demonstrates catalyst-controlled C-C coupling, a model for future Si-C coupling. nih.govresearchgate.net
Aldolases (e.g., NeuA)Aldol AdditionCondensation of pyruvate (B1213749) and N-acetylmannosamine.Acceptance of fluorinated substrates (fluoropyruvate) shows potential for handling fluoro-organosilicon compounds. researchgate.net
PrenyltransferasesC-C AlkylationSite-selective alkylation of aromatic compounds.Provides a model for achieving regioselectivity in enzymatic alkylations. nih.gov
Norcoclaurine SynthasesPictet-Spengler ReactionCondensation of an amine and a carbonyl compound to form a heterocyclic ring.Catalyzes C-N bond formation and cyclization, relevant to amine scaffold synthesis. nih.gov

Stereoselective Synthesis of Chiral Fluoroalkylsilane-Amine Systems

Creating chiral centers with high stereocontrol is a critical aspect of modern synthetic chemistry, particularly for bioactive molecules. For fluoroalkylsilane-amine systems, chirality can arise from a stereocenter at the silicon atom or, more commonly, at a carbon atom in the alkyl chain. Achieving stereoselectivity requires specialized synthetic methods.

One major strategy involves transition-metal catalysis with chiral ligands . This approach has been successfully applied to generate highly enantioenriched α-chiral silanes through enantioconvergent cross-coupling reactions of racemic α-silyl electrophiles under nickel and copper catalysis. dntb.gov.ua This method directly establishes a stereocenter adjacent to the silicon atom.

Another powerful technique is directed, stereoselective C-H functionalization . For example, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)–H bonds has been used for the site- and diastereoselective synthesis of β-fluorinated α-amino acids. consensus.app In this method, an existing chiral center (from the amino acid backbone) directs the fluorination to a specific position with a specific stereochemical outcome, which is a highly valuable strategy for introducing fluorine into a molecule with pre-existing chirality. consensus.app

A third common approach is the convergent synthesis using chiral, fluorinated building blocks. rsc.orgmdpi.com In this strategy, a chiral fragment already containing the fluorine atom is synthesized separately and then coupled with the silane or amine portion of the molecule. Asymmetric Mannich-type reactions, for instance, are effective for producing chiral β-amino ketones with fluorinated substituents, which can then serve as versatile precursors for more complex targets. researchgate.net

The table below details various methods for the stereoselective synthesis of chiral centers in molecules related to fluoroalkylsilane-amines.

Table 3: Methods for Stereoselective Synthesis of Chiral Fluoroalkylsilane-Amine Systems

MethodCatalyst/ReagentKey TransformationType of Chirality InducedReference
Enantioconvergent Cross-CouplingNickel or Copper with Chiral LigandsCoupling of racemic α-silyl electrophiles.Creates α-chiral silanes. dntb.gov.ua
Directed C-H FluorinationPd(II) with a directing groupDiastereoselective fluorination of a β-methylene C-H bond.Creates a chiral C-F center relative to an existing stereocenter. consensus.app
Asymmetric Mannich ReactionChiral Squaramide CatalystThree-component reaction of an aldehyde, amine, and a fluorinated ketone/ester.Creates β-amino carbonyls with adjacent stereocenters. researchgate.net
Convergent SynthesisCoupling ReagentsCoupling of a pre-synthesized chiral fluorinated building block.Incorporates existing chirality into the final molecule. rsc.orgmdpi.com

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Fluoro Dimethyl Silyl Propan 1 Amine

Reactivity Profiles of the Fluoro(dimethyl)silyl Group

The fluoro(dimethyl)silyl group is characterized by the presence of a highly polar and exceptionally strong silicon-fluorine (Si-F) bond, alongside two methyl groups that provide steric bulk and electron-donating effects to the silicon center.

The silicon atom in the fluoro(dimethyl)silyl group is an electrophilic center, susceptible to attack by nucleophiles. Unlike carbon-centered SN2 reactions that proceed through a single transition state, nucleophilic substitution at silicon (SN2@Si) typically involves the formation of a stable or transient pentacoordinate intermediate. libretexts.org This difference arises from the larger size of the silicon atom and the accessibility of its d-orbitals, which can accommodate the incoming nucleophile.

The reaction is initiated by the donation of an electron pair from a nucleophile (Nu-) to the silicon atom. This leads to the formation of a trigonal bipyramidal intermediate where the incoming nucleophile and the leaving group (fluoride) occupy the axial positions. The subsequent departure of the fluoride (B91410) ion yields the substituted product. The stability of this pentacoordinate intermediate is a key feature of silicon's reactivity.

Table 1: General Reactivity Trends for Nucleophilic Substitution at Silicon

Leaving Group (X in R₃Si-X) Bond Strength Leaving Group Ability General Reactivity
-F (Fluoro) Very High Poor Requires strong nucleophiles or activation
-Cl (Chloro) High Good Readily displaced by many nucleophiles
-OR (Alkoxy) High Moderate Hydrolytically sensitive, often requires catalysis

The Si-F bond is one of the strongest single bonds in chemistry, with a bond dissociation energy significantly higher than other silicon-halogen or silicon-carbon bonds. This inherent strength renders the fluoro(dimethyl)silyl group relatively stable compared to its chloro- or alkoxysilane counterparts.

Despite its strength, the Si-F bond is not inert. It can be cleaved under specific conditions:

Nucleophilic Displacement: Strong nucleophiles can displace the fluoride ion. A classic example in organosilicon chemistry is the use of fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), to cleave silyl (B83357) ether protecting groups, a reaction driven by the formation of the even more stable Si-F bond. libretexts.org Conversely, a sufficiently strong nucleophile can break the Si-F bond in 3-[Fluoro(dimethyl)silyl]propan-1-amine.

Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine atom, weakening the Si-F bond and making the silicon center more electrophilic and thus more susceptible to nucleophilic attack.

The hydrolysis of fluorosilanes is a critical reaction, though it is thermodynamically less favorable and kinetically slower than the hydrolysis of chlorosilanes. nih.gov The reaction involves the nucleophilic attack of water on the silicon center, leading to the displacement of the fluoride ion and the formation of a silanol (B1196071) (in this case, dimethyl(3-aminopropyl)silanol) and hydrofluoric acid.

The reaction is predicted to be endothermic and have a higher activation energy compared to chlorosilanes. nih.gov However, the process can be significantly influenced by the presence of the tethered primary amine group. The amine functionality can act as an intramolecular catalyst in a few ways:

General Base Catalysis: The amine can deprotonate an attacking water molecule, increasing its nucleophilicity.

Hydrogen Bonding: The amine can form a hydrogen bond with the Si-F group, polarizing it and making the silicon more susceptible to attack.

Once the silanol, dimethyl(3-aminopropyl)silanol, is formed, it can undergo condensation with another silanol molecule or with an unreacted fluorosilane molecule to form a disiloxane, which features a stable Si-O-Si linkage. This condensation is also subject to amine catalysis. rsc.org The presence of the integrated amine catalyst within the same molecule makes this compound prone to self-condensation upon exposure to moisture, potentially leading to oligomers or polymers. researchgate.net

Transformations Involving the Primary Amine Functionality

The aminopropyl group provides a site of basicity and nucleophilicity, enabling a wide range of chemical transformations independent of the silyl moiety.

The nitrogen atom of the primary amine contains a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile. algoreducation.com

As a Base: The amine readily accepts a proton from acids to form a propylammonium salt. The basicity of the amine is expected to be similar to other primary alkylamines, as the silicon atom is sufficiently removed (gamma-position) to have only a minor inductive effect on the nitrogen's electron density. algoreducation.comlibretexts.org

As a Nucleophile: The amine can attack a variety of electrophilic centers. masterorganicchemistry.com Its effectiveness as a nucleophile is generally correlated with its basicity but is more sensitive to steric hindrance. masterorganicchemistry.comyoutube.com Given the unhindered nature of the primary amine, it is expected to be a potent nucleophile.

Table 2: Comparison of Basicity and Nucleophilicity in Nitrogen Compounds

Compound Basicity Nucleophilicity Key Factors
Ammonia (NH₃) Moderate Moderate Baseline
Primary Amine (R-NH₂) * Stronger Stronger Alkyl group is electron-donating
Secondary Amine (R₂NH) Strongest Strongest More electron-donating groups
Tertiary Amine (R₃N) Strong (in gas phase) Weaker High steric hindrance impedes attack on carbon
Amide (R-C(O)NH₂) Very Weak Very Weak Lone pair is delocalized by resonance libretexts.org

*Expected behavior for the amine in this compound

The primary amine is a versatile functional handle for a variety of derivatization reactions, allowing for the covalent attachment of this silane (B1218182) to other molecules or surfaces. Common transformations include:

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields stable amide linkages. This is a highly efficient reaction often used in bioconjugation and materials science.

N-Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. However, this reaction can be difficult to control and often results in a mixture of products.

Imine Formation: Condensation with aldehydes or ketones results in the formation of a Schiff base (imine), a reversible reaction that is fundamental in dynamic covalent chemistry. nih.gov

Michael Addition: As a potent nucleophile, the amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Table 3: Common Derivatization Reactions of the Aminopropyl Group

Reagent Class Electrophilic Center Resulting Functional Group
Acyl Halide / Anhydride Carbonyl Carbon Amide
Alkyl Halide sp³ Carbon Secondary/Tertiary Amine
Aldehyde / Ketone Carbonyl Carbon Imine (Schiff Base)
Isocyanate / Isothiocyanate Carbonyl/Thiocarbonyl Carbon Urea / Thiourea

Intramolecular Interactions and Electronic Effects on Reactivity (e.g., Si←N dative bonding)

The reactivity of this compound is significantly influenced by intramolecular interactions, most notably the dative or coordinative interaction between the nitrogen atom of the aminopropyl group and the silicon atom. This through-space interaction, often referred to as a Si←N dative bond, plays a crucial role in determining the molecule's conformational preferences and the electronic environment of the silicon center, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

The formation of this intramolecular bond is governed by the electrophilicity of the silicon atom and the nucleophilicity of the nitrogen atom. In this compound, the highly electronegative fluorine atom attached to the silicon atom significantly increases its Lewis acidity compared to analogous alkoxy or alkyl-substituted silanes. This enhanced electrophilicity of the silicon center promotes a stronger interaction with the lone pair of electrons on the nitrogen atom of the propanamine tail.

The strength of this Si←N interaction can be influenced by several factors, including the nature of the substituents on the silicon atom and the length of the alkyl chain connecting the silicon and nitrogen atoms. In the case of (halodimethylsilyl)propylamines, the strength of the dative bond is expected to correlate with the electronegativity of the halogen. Consequently, the Si←N interaction in the fluoro derivative is anticipated to be more pronounced than in the corresponding chloro or bromo analogs.

The presence and strength of the Si←N dative bond can be investigated using various spectroscopic techniques and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for probing the coordination state of silicon. A significant upfield shift in the 29Si NMR spectrum is indicative of an increase in the coordination number of the silicon atom. For this compound, a more substantial upfield shift is expected compared to its less-substituted counterparts, reflecting a stronger intramolecular interaction.

Table 1: Expected 29Si NMR Chemical Shift Trends for (Dimethylsilyl)propan-1-amine Derivatives

CompoundSubstituent on SiExpected 29Si NMR Chemical Shift Range (ppm)Strength of Si←N Interaction
3-[Trimethylsilyl]propan-1-amine-CH3-10 to 10Weak
3-[Ethoxydimethylsilyl]propan-1-amine-OCH2CH3-20 to 0Moderate
3-[Chloro(dimethyl)silyl]propan-1-amine-Cl-30 to -10Strong
This compound -F -40 to -20 Very Strong

Note: The chemical shift values are hypothetical and based on general trends observed in related organosilicon compounds.

Reaction Mechanism Elucidation via Computational and Experimental Methods

The elucidation of reaction mechanisms involving this compound relies on a synergistic approach combining computational modeling and experimental investigations. Understanding the mechanistic pathways is crucial for predicting the compound's reactivity, controlling reaction outcomes, and designing novel synthetic applications.

Computational Approaches:

Density Functional Theory (DFT) calculations are a cornerstone of mechanistic studies for organosilicon compounds. mdpi.com These computational methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies for various reaction pathways. For this compound, computational studies can provide invaluable insights into:

The role of the Si←N dative bond: Calculations can quantify the strength of this interaction and its influence on the bond lengths and angles within the molecule. This helps in understanding how the intramolecular coordination affects the accessibility and reactivity of the silicon center.

Nucleophilic substitution at silicon: The mechanism of substitution reactions at the silicon atom, for example, the hydrolysis of the Si-F bond, can be investigated. DFT calculations can help distinguish between associative (A) and dissociative (D) pathways, and predict the stereochemical outcome of such reactions. The presence of the intramolecular amine is expected to favor an associative mechanism, where the incoming nucleophile coordinates to the silicon center before the departure of the fluoride leaving group.

Protonation and functionalization of the amine group: The effect of the silyl group on the basicity of the amine can be computationally assessed. Furthermore, the mechanisms of reactions involving the amine functionality, such as acylation or alkylation, can be modeled to understand how the proximate fluorosilyl group influences the reactivity.

Experimental Methodologies:

Experimental studies are essential to validate the predictions from computational models and to provide tangible evidence for the proposed reaction mechanisms. Key experimental techniques include:

Kinetic Studies: Monitoring the rate of a reaction under various conditions (e.g., temperature, concentration of reactants, solvent polarity) can provide crucial data for determining the rate law and inferring the molecularity of the rate-determining step. For instance, studying the kinetics of the hydrolysis of this compound can help to confirm the order of the reaction with respect to the nucleophile and the substrate.

Spectroscopic Monitoring: Techniques like in-situ NMR and Infrared (IR) spectroscopy can be used to observe the formation of intermediates and products in real-time. This can provide direct evidence for the existence of proposed transient species in a reaction pathway.

Isotope Labeling Studies: The use of isotopes, such as deuterium (B1214612) or 18O, can help to trace the movement of atoms during a reaction and to elucidate the nature of bond-breaking and bond-forming steps. For example, performing the hydrolysis in H218O could determine whether the oxygen in the resulting silanol comes from the water molecule.

X-ray Crystallography: While challenging for reactive intermediates, X-ray diffraction analysis of stable derivatives or reaction products can provide definitive structural information that supports a proposed mechanism. acs.org

By integrating the insights gained from these computational and experimental methods, a detailed and comprehensive understanding of the reaction mechanisms of this compound can be achieved. This knowledge is fundamental for the rational design of new materials and synthetic methodologies based on this versatile organosilicon compound.

Spectroscopic and Structural Elucidation of Fluoro Dimethyl Silylpropylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. A multi-nuclear approach is essential to fully characterize the molecular structure of 3-[Fluoro(dimethyl)silyl]propan-1-amine.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ²⁹Si)

A complete NMR analysis would involve the acquisition and interpretation of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons and the methyl groups attached to the silicon atom. The protons on the carbon adjacent to the silicon (α-CH₂) and the nitrogen (γ-CH₂) would be deshielded, appearing at a lower field. The central methylene (B1212753) protons (β-CH₂) would likely appear as a complex multiplet due to coupling with adjacent protons. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display three signals for the propyl chain carbons and one for the two equivalent methyl carbons attached to the silicon. The chemical shifts would be influenced by the electronegativity of the attached atoms (Si, N, and F).

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the presence of the Si-F bond. It is expected to show a single resonance, likely a quartet, due to coupling with the two equivalent methyl groups' protons. The chemical shift of this signal would be characteristic of a fluorine atom bonded to a silicon atom.

²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum would provide direct information about the silicon environment. A single resonance would be anticipated, and its chemical shift would be highly sensitive to the presence of the electronegative fluorine atom. The signal would likely be split into a doublet due to coupling with the fluorine atom.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H (Si-CH₃) 0.1 - 0.3 d
¹H (α-CH₂) 0.5 - 0.8 m
¹H (β-CH₂) 1.4 - 1.7 m
¹H (γ-CH₂) 2.6 - 2.9 t
¹H (NH₂) Variable br s
¹³C (Si-CH₃) -3 to 0 q
¹³C (α-C) 10 - 15 t
¹³C (β-C) 25 - 30 t
¹³C (γ-C) 40 - 45 t
¹⁹F -150 to -170 q
²⁹Si -10 to -30 d

Note: These are predicted values and may vary based on solvent and experimental conditions. d=doublet, t=triplet, q=quartet, m=multiplet, br s=broad singlet.

Dynamic NMR Studies for Conformational Analysis

Due to the flexibility of the propyl chain, this compound can exist in various conformations. Dynamic NMR studies, involving variable temperature experiments, could provide insights into the rotational barriers around the Si-C and C-C bonds and identify the preferred conformation in solution. However, no such studies have been reported for this specific molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule.

N-H Vibrations: The primary amine group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, typically as two distinct bands. N-H bending vibrations would be observed around 1600 cm⁻¹.

C-H Vibrations: Stretching vibrations of the methyl and methylene C-H bonds would appear in the 2850-2960 cm⁻¹ region.

Si-C and Si-F Vibrations: The Si-C stretching vibrations are expected in the fingerprint region, typically between 600 and 850 cm⁻¹. A strong absorption band corresponding to the Si-F stretching vibration would be a key diagnostic peak, anticipated in the 800-1000 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch 2850 - 2960
N-H Bend 1590 - 1650
Si-F Stretch 800 - 1000

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₅H₁₄FNSi.

Common fragmentation pathways for similar aminoalkylsilanes involve cleavage of the C-C bonds in the propyl chain and loss of the amine group or alkyl groups from the silicon atom. The presence of the fluorine atom would influence the fragmentation, and characteristic ions containing silicon and fluorine would be expected. A prominent fragment is often observed due to the cleavage of the β-C-γ-C bond, leading to a stable, nitrogen-containing ion.

Advanced Diffraction Studies for Solid-State Structure (if applicable to related compounds)

X-ray crystallography and other diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. While no crystal structure has been reported for this compound, studies on related silylpropylamine derivatives could offer insights into potential intermolecular interactions, such as hydrogen bonding involving the amine group and the fluorine atom, which would influence the crystal packing.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-(Ethoxydimethylsilyl)propylamine

Theoretical and Computational Chemistry of 3 Fluoro Dimethyl Silyl Propan 1 Amine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and particularly Density Functional Theory (DFT) calculations have become indispensable tools in modern chemistry. mdpi.com For 3-[Fluoro(dimethyl)silyl]propan-1-amine, these methods can elucidate a range of properties from the ground state to transition states of reactions. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for molecules of this size. mdpi.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the exploration of various reaction pathways, such as its synthesis, decomposition, or interaction with other chemical species. By locating and characterizing the transition state structures, which represent the energy maxima along a reaction coordinate, the activation energies and reaction rates can be predicted. youtube.combeilstein-journals.org For instance, the hydrolysis of the Si-F bond, a common reaction for fluorosilanes, can be modeled to understand the mechanism and the role of the aminopropyl group in this process.

A hypothetical reaction pathway for the hydrolysis of this compound could be computationally explored, identifying key intermediates and transition states. The calculated free energy profile would reveal the feasibility of the reaction and the rate-determining step. researchgate.net

Illustrative Data Table: Calculated Thermodynamic Data for a Hypothetical Reaction

SpeciesEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
Reactants0.000.00
Transition State 1+15.2+25.8
Intermediate-5.7-2.1
Transition State 2+8.9+18.3
Products-20.4-15.6

Note: This table is illustrative and does not represent experimentally verified data.

DFT calculations can accurately predict various spectroscopic data, which is crucial for the characterization of this compound. For example, NMR chemical shifts (¹H, ¹³C, ¹⁵N, and ²⁹Si) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The prediction of ²⁹Si NMR chemical shifts for silanes, including fluorosilanes, has been shown to be achievable with good accuracy through DFT calculations. acs.org These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and provide detailed assignments of the spectral peaks. youtube.com

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. This allows for the assignment of characteristic vibrational modes, such as the Si-F stretch, N-H bends, and C-H stretches, which aids in the structural elucidation of the molecule.

Illustrative Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (δ)Experimental Chemical Shift (δ)
¹H (N-H)1.51.4
¹³C (CH₂-N)45.245.8
¹⁵N-350.1-348.9
²⁹Si-10.5-9.8

Note: This table is illustrative and based on typical accuracies of DFT calculations for similar molecules.

The electronic structure of this compound dictates its reactivity and physical properties. DFT calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's ability to act as an electron donor or acceptor. The C-Si bond is polarized towards the more electronegative carbon atom, and the Si-F bond is highly polarized, making the silicon atom susceptible to nucleophilic attack. wikipedia.org

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution on each atom, providing insights into the polarity of bonds and potential sites for electrostatic interactions. This analysis can also reveal hyperconjugative interactions, which are important in organosilicon chemistry. rsc.org

Illustrative Data Table: NBO Analysis - Partial Atomic Charges

AtomPartial Charge (a.u.)
Si+1.25
F-0.75
N-0.95
C (adjacent to Si)-0.45
C (adjacent to N)-0.30

Note: This table is illustrative and represents typical charge distributions in such molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

MD simulations can also model the intermolecular interactions of this compound in different environments, such as in a solvent or on a surface. These simulations can predict properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance, providing insights into the liquid structure and solvation effects. arxiv.org This is crucial for understanding how these molecules might self-assemble or interact with surfaces in practical applications.

In Silico Design and Optimization of Related Organosilicon Amine Structures

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design and optimization of new organosilicon amines with desired properties. By systematically modifying the molecular structure—for example, by changing the substituent on the silicon atom, altering the length of the alkyl chain, or introducing different functional groups—computational methods can predict the resulting changes in properties.

This approach is valuable in materials science for designing new adhesion promoters, surface modifiers, and precursors for silicon-based materials. sbfchem.commdpi.com In medicinal chemistry, the incorporation of silicon into small molecules can alter their chemical properties, potentially enhancing biological activity and improving pharmacological profiles. nih.gov Computational screening of a virtual library of related organosilicon amines can identify candidates with optimized electronic, steric, and pharmacokinetic properties for specific applications before undertaking their synthesis.

Advanced Applications and Research Horizons of 3 Fluoro Dimethyl Silyl Propan 1 Amine

Integration in Materials Science and Polymer Chemistry

The dual functionality of 3-[Fluoro(dimethyl)silyl]propan-1-amine—a hydrolyzable fluoro-dimethylsilyl group and a nucleophilic aminopropyl group—makes it a prime candidate for integration into advanced materials.

Development of Functional Surface Modifiers and Adhesion Promoters

Aminosilanes are widely employed as coupling agents and adhesion promoters, acting as a molecular bridge between inorganic substrates and organic polymer matrices. sinosil.comsilsource.com The general mechanism involves the hydrolysis of the silane's reactive groups (like alkoxy or halogen) into silanols (Si-OH). These silanols then condense with hydroxyl groups on the surface of inorganic materials (e.g., glass, metal oxides, silica) to form durable covalent Si-O-substrate bonds. nih.govgelest.com The organic tail of the aminosilane (B1250345) is then free to interact or co-react with a polymer, dramatically improving interfacial adhesion. nih.gov

In the case of this compound, the fluoro-silyl group (Si-F) is the hydrolyzable head. Upon exposure to moisture, it is expected to form a dimethylsilanol group, which can then bond to a substrate. The aminopropyl tail provides a reactive site for bonding with various polymer resins, such as epoxies, urethanes, and acrylics. nih.govmade-in-china.com

A key feature imparted by the fluoro- group is the potential for creating low-energy surfaces. Fluorosilanes are known for their ability to generate highly hydrophobic and oleophobic coatings. researchgate.netsinosil.com Therefore, treatment with this molecule could not only promote adhesion but also impart anti-fouling, anti-graffiti, or easy-to-clean properties to the surface. Furthermore, while the amine group in 3-aminopropylsilanes can sometimes catalyze the hydrolysis of the very siloxane bonds that attach it to a surface, the inherent stability of the Si-F bond compared to Si-O-Alkyl bonds might influence the kinetics of attachment and long-term stability of the modified surface in aqueous environments. nih.govacs.org

FeatureThis compound3-Aminopropyltriethoxysilane (APTES)
Hydrolyzable Group Fluoro (Si-F)Triethoxy (Si-(OEt)3)
Reactive Tail Group Primary Amine (-NH2)Primary Amine (-NH2)
Expected Surface Energy LowModerate
Primary Function Adhesion Promoter, Surface ModifierAdhesion Promoter, Surface Modifier
Potential Added Benefit Hydrophobicity/OleophobicityWell-established performance

Precursors for Novel Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials synergistically combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability). nih.govresearchgate.net Aminosilanes are foundational precursors in the synthesis of these hybrids via the sol-gel process. rsc.org In a typical synthesis, an alkoxysilane is co-condensed with other inorganic precursors (like tetraethoxysilane) to form an inorganic silica (B1680970) network, while the organic functionality of the aminosilane is integrated into the material. nasa.gov

This compound is well-suited for this role. Its fluoro-silyl group can participate in sol-gel condensation reactions, incorporating the dimethylsilyl moiety into the resulting inorganic or hybrid network. Simultaneously, the aminopropyl group serves as the organic component, providing a site for further polymerization or acting as a functional group that defines the material's properties. The incorporation of fluorine at the molecular level could lead to hybrid materials with enhanced thermal stability, chemical resistance, and low dielectric constants, which are desirable for applications in electronics and high-performance coatings.

ComponentRole in Hybrid MaterialPotential Contribution
Fluoro(dimethyl)silyl Group Inorganic Network PrecursorForms Si-O-Si network, imparts thermal stability and hydrophobicity.
Propan-1-amine Group Organic Functional ComponentProvides reactivity, basicity, and a site for polymer grafting.
Inorganic Matrix (e.g., SiO2) Structural BackboneProvides rigidity and mechanical strength.
Organic Polymer Co-matrix / Grafted ChainImparts flexibility and toughness.

Fabrication of Specialized Fluorosilicone Polymers and Nanoparticles

The synthesis of fluorosilicone polymers typically involves methods like the ring-opening polymerization of fluorinated cyclosiloxanes or the hydrosilylation of fluoro-olefins. nih.govgoogle.comnih.gov While this compound is not a typical monomer for creating high-molecular-weight fluorosilicone backbones, it can serve as a highly specialized functionalizing agent or chain terminator. Its introduction at the chain ends of a polymer would impart both amine reactivity and the characteristic low surface energy of a fluorinated group.

In nanotechnology, surface functionalization is critical for the stability and application of nanoparticles. youtube.com Aminosilanes are frequently used to coat inorganic nanoparticles (such as those made of silica, titania, or iron oxide) to improve their dispersion in polymer matrices and to provide reactive sites for further modification. nih.gov this compound could be used to create a robust, covalently bound shell on nanoparticles. This would yield particles with a fluorinated surface, making them highly valuable as low-energy additives for creating superhydrophobic coatings or as specialized fillers in fluoropolymer composites.

Roles in Catalysis and Organocatalysis

The amine functionality of the molecule provides a gateway to applications in catalysis, both as a ligand for metal complexes and as an organocatalyst in its own right.

As Ligands or Ligand Precursors in Metal-Catalyzed Transformations

The primary amine group in this compound is a Lewis base, capable of coordinating to a wide variety of transition metal centers. researchgate.net This allows it to function as a ligand in homogeneous catalysis. More significantly, its bifunctional nature makes it an excellent candidate for creating immobilized or supported catalysts. The molecule can be anchored to an inorganic support like silica or alumina (B75360) via its fluoro-silyl group. researchgate.net The aminopropyl tail is then available to chelate a catalytically active metal ion. This approach combines the advantages of homogeneous catalysis (high activity, selectivity) with those of heterogeneous catalysis (ease of separation, catalyst reusability). The specific electronic influence of the fluorosilyl group on the donor capacity of the amine ligand is a subject for further research but could offer subtle tuning of the catalyst's electronic properties.

Potential Metal CenterCatalytic Application Area
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)
Rhodium (Rh)Hydrogenation, hydroformylation
Ruthenium (Ru)Metathesis, hydrogenation
Copper (Cu)Click chemistry, oxidation reactions

Application in Acid-Base Catalyzed Reactions

The primary amine of this compound is a Brønsted-Lowry base and can function as an organocatalyst for reactions requiring basic conditions, such as Knoevenagel condensations or Michael additions. When immobilized on a solid support, it provides a recoverable basic catalyst with improved process efficiency. mdpi.com

Furthermore, the amine group plays a crucial role in the surface grafting process itself. It is well-established that for 3-aminopropylsilanes, the amine can intramolecularly or intermolecularly catalyze the hydrolysis of the silane's own alkoxy or halo groups, as well as the subsequent condensation with surface silanols. nih.govacs.org This self-catalysis is expected to be a key feature of this compound, facilitating its efficient covalent bonding to hydroxylated surfaces.

Contributions to Chemical Sensing and Probe Development

The structure of this compound is intrinsically suited for the development of advanced chemical probes, particularly bimodal probes that integrate multiple detection methods. The key to this application lies in the ability to label the compound with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F). This transforms the molecule into a PET-active tag.

Researchers have successfully developed methodologies for creating bimodal PET and fluorescent tracers, which combine the high sensitivity and whole-body imaging capabilities of Positron Emission Tomography (PET) with the high-resolution benefits of optical fluorescence imaging. nih.gov In a typical approach, a fluorescent dye, such as a BODIPY derivative, can be radiolabeled with ¹⁸F. nih.gov The amine functional group on the this compound allows it to be conjugated, or "clicked," onto these labeled dyes or directly onto targeting vectors like peptides. This modular labeling strategy opens the door for the rapid screening and development of novel imaging probes. nih.gov The resulting complex can be used to track specific biological targets, both at the cellular level through fluorescence and at the whole-organism level via PET scanning. nih.gov

Utilization as a Synthetic Building Block in Complex Molecule Construction

In modern chemistry, the assembly of complex molecules often relies on the use of molecular building blocks—stable, pre-functionalized modules that can be snapped together in a predictable manner. illinois.edusciencedaily.com this compound exemplifies such a building block due to its distinct reactive ends.

The primary amine (-NH₂) serves as a versatile nucleophilic handle for a wide array of chemical transformations. It readily reacts with aldehydes to form imines or with activated carboxylic acids to form stable amide bonds. mdpi.comresearchgate.net This allows it to be linked to other molecular fragments, including complex aromatic systems or other pharmacophores. mdpi.comnih.gov

Simultaneously, the fluorodimethylsilyl group provides another point of reaction or modification. This end of the molecule can be used in silicon-specific coupling reactions or as a reactive site for attachment to surfaces. This bifunctionality enables the compound to act as a linker, connecting two different molecular components or tethering a complex molecule to a substrate. Researchers have developed automated "molecule-making machines" that utilize similar building block strategies to construct complex, three-dimensional molecules that were previously difficult to access. illinois.edusciencedaily.com The use of such defined building blocks simplifies the synthesis of diverse molecular derivatives, allowing for systematic exploration of a molecule's function. illinois.edu

Development in Radiochemistry for Molecular Imaging Probe Synthesis (Methodological Focus)

The synthesis of PET probes is a specialized area of radiochemistry where efficiency and speed are critical due to the short half-life of isotopes like ¹⁸F (approximately 110 minutes). The incorporation of ¹⁸F into a molecule like this compound is a key step in producing PET tracers.

The primary method for this is nucleophilic substitution. nih.gov This process involves reacting a precursor molecule, where the fluorine position is occupied by a good leaving group (such as chlorine, or in related syntheses, a nitro group or trimethylstannyl group), with an activated [¹⁸F]fluoride ion. nih.gov For instance, the automated production of the proliferation probe 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) involves a nucleophilic radiofluorination step on a precursor molecule at elevated temperatures (e.g., 120°C) for a short duration (e.g., 5 minutes). researchgate.net

Following the radiolabeling step, the now-radioactive building block, [¹⁸F]this compound, can be rapidly conjugated to a larger targeting molecule. The entire automated process, including synthesis and subsequent purification by high-performance liquid chromatography (HPLC), must be highly reliable and completed quickly to ensure a high radiochemical yield and purity for clinical or preclinical use. researchgate.netmdpi.com

Table 1: Methodological Parameters in Radiosynthesis This table presents example conditions from related PET probe syntheses to illustrate the general methodology.

Parameter Example Value Source
Reaction Type Nucleophilic [¹⁸F] Radiofluorination researchgate.net
Precursor Leaving group-substituted silylalkane nih.gov
Radiolabeling Temp. 100 - 120 °C researchgate.netmdpi.com
Radiolabeling Time 3 - 5 minutes researchgate.netmdpi.com
Purification Semi-preparative HPLC researchgate.netmdpi.com
Overall Synthesis Time ~65 minutes researchgate.net
Radiochemical Yield 15 - 29% (decay-corrected) researchgate.netmdpi.com

Applications in Environmental Science (e.g., Adsorption Studies)

In environmental science, understanding and controlling interactions at material surfaces is critical. Silane (B1218182) coupling agents are widely used to modify the surfaces of materials like glass, silica, and metal oxides. sigmaaldrich.comtcichemicals.com Analogues of the title compound, such as 3-Aminopropyltriethoxysilane (APTES) and 3-[Ethoxy(dimethyl)silyl]propan-1-amine, are staples in this field. sigmaaldrich.comnih.govnih.gov

The utility of these molecules stems from the reactivity of the silane group. mdpi.com The silyl (B83357) moiety can react with hydroxyl groups (-OH) present on the surface of silica-based materials, forming stable, covalent siloxane bonds (Si-O-Si). This process creates a durable, self-assembled monolayer (SAM) on the substrate. mdpi.comresearchgate.net

The aminopropyl "tail" then projects away from the surface, presenting a new chemical functionality. researchgate.net In the case of this compound, this would result in a surface decorated with primary amine groups. Such functionalized surfaces can be used in various environmental applications, including:

Selective Adsorption: Creating surfaces that can selectively bind and remove specific pollutants from water or air.

Environmental Sensors: Acting as the foundation for a sensor by providing anchor points to attach molecules that change color or electrical properties upon binding to an environmental analyte.

Chromatography: Serving as the stationary phase in chromatographic columns for the separation of chemical mixtures.

The ability to tailor surface chemistry with a high degree of control using molecules like this compound is a powerful tool for developing new materials and technologies to monitor and remediate environmental contamination.

Future Directions and Emerging Research Avenues

Innovation in Green Synthetic Methodologies

The future synthesis of 3-[Fluoro(dimethyl)silyl]propan-1-amine and related aminosilanes will increasingly prioritize sustainable and efficient methods. Traditional syntheses often rely on chlorosilanes, which produce stoichiometric amounts of ammonium (B1175870) salt waste, presenting environmental and atom economy challenges. rsc.org

Future research will likely focus on:

Catalytic Dehydrogenative Coupling: This promising alternative involves the reaction of a hydrosilane with an amine, catalyzed by a transition metal or other catalysts, to form a Si-N bond with hydrogen gas as the only byproduct. rsc.orggoogle.com This method is inherently atom-efficient and avoids the use of halogenated precursors. google.com Research into catalysts that are efficient for coupling primary amines with fluorinated hydrosilanes will be a key area of investigation.

Solvent-Free and Flow Chemistry: Moving away from batch processing, continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. Combining flow chemistry with solvent-free conditions or the use of green solvents like supercritical carbon dioxide could drastically reduce the environmental footprint of production. researchgate.net

Heterogeneous Catalysis: The development of recoverable and reusable heterogeneous catalysts, such as metals supported on carbon or metal oxides, can simplify product purification and reduce catalyst waste. google.comrsc.org Recent work has demonstrated the use of heterogeneous copper catalysts for azide-alkyne cycloaddition (CuAAC) reactions to create functional organosilicon molecules without solvents at moderate temperatures. rsc.org

Amine-Assisted Synthesis: In certain contexts, aminosilanes themselves can act as both reducing and stabilizing agents in the synthesis of composite materials, eliminating the need for external, often harsh, chemical agents. acs.orgnih.gov This dual-role functionality could be exploited in one-pot syntheses of functionalized nanomaterials.

A comparative look at traditional versus emerging green synthetic routes highlights the potential benefits:

Parameter Traditional Method (e.g., Chlorosilane Aminolysis) Emerging Method (e.g., Catalytic Dehydrocoupling)
Byproduct Ammonium Halide Salt (Waste)Hydrogen Gas (Potentially Valuable)
Atom Economy LowHigh
Precursors Corrosive ChlorosilanesHydrosilanes
Catalysis Often Stoichiometric Base RequiredCatalytic (Lower Loading)
Environmental Impact Higher (Waste Generation)Lower (Benign Byproduct)

Deeper Mechanistic Understanding of Silicon-Fluorine-Nitrogen Interactions

The interplay between the electronegative fluorine atom, the silicon center, and the nucleophilic amine group within the same molecule is complex and warrants deeper investigation. While silicon shares properties with carbon, its reactivity patterns can differ significantly, partly due to its ability to form hypercoordinated species. nih.gov

Future research avenues include:

Computational and Theoretical Studies: Ab initio molecular orbital (MO) calculations and density functional theory (DFT) are powerful tools for probing reaction pathways, transition states, and intramolecular interactions. nih.govcore.ac.uk These studies can elucidate the influence of the fluorine atom on the reactivity of the Si-H bond (in a precursor) or the stability of the final Si-C and Si-N bonds. They can also model the potential for intramolecular hydrogen bonding or dative bonding between the nitrogen and silicon atoms, which would significantly impact the molecule's conformation and reactivity.

Spectroscopic Analysis: Advanced spectroscopic techniques can provide experimental validation for theoretical models. For instance, polarization-dependent X-ray absorption near edge spectroscopy (XANES) can determine the orientation of molecules on a surface. core.ac.ukresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can probe the electronic environment around the silicon, fluorine, and nitrogen nuclei, providing insights into bonding and structure.

Surface Interaction Mechanisms: Understanding how the molecule interacts with different surfaces is crucial for its application in materials science. Studies focusing on the nitridation of silicon surfaces have shown that the initial interaction is highly dependent on surface morphology and that species like NH and NH2 are precursors to the insertion of nitrogen into Si-Si bonds. nih.gov Similar detailed studies on how this compound adsorbs and reacts on surfaces like silica (B1680970), metal oxides, or polymers will be critical. First-principles molecular dynamics can reveal complex adsorption modes, including abstractive processes where atoms are exchanged between the molecule and the surface. acs.org

Rational Design of New Functional Materials with Tunable Properties

The bifunctional nature of this compound makes it an ideal building block for creating advanced materials with precisely controlled properties. The amine group provides a reactive handle for further chemical modification or for imparting specific surface properties (e.g., basicity, hydrophilicity), while the fluorosilyl group can serve as a robust anchoring point to surfaces or contribute unique characteristics like hydrophobicity and low surface energy.

Key areas for exploration are:

Surface Modification: Grafting this molecule onto the surface of materials like silica, metal oxides, or polymers can dramatically alter their surface properties. acs.org For example, it could be used to create surfaces with tailored wettability, adhesion, or biocompatibility. The rational design of such surfaces requires controlling the density and orientation of the grafted molecules. acs.org

Composite Materials: The molecule can be incorporated into polymer or inorganic matrices to create novel composite materials. The fluorine component can enhance thermal stability and chemical resistance, while the amine can improve interfacial adhesion between different phases of the composite or act as a curing agent.

Mesoporous Silica Functionalization: Functionalizing mesoporous silica particles with aminosilanes has been shown to be effective for applications like controlled release and adsorption. syr.edu The specific properties of this compound could be used to fine-tune the adsorption and release kinetics of guest molecules.

The table below illustrates how the different functional groups can be used to tune material properties:

Functional Group Potential Contribution to Material Property Example Application
-NH2 (Amine) Hydrophilicity, Basicity, Reactivity site for cross-linking or further functionalization, CO2 capture. acs.orgAdsorbents, Catalysts, Composite adhesion promoter, Biosensor surfaces.
-Si(CH3)2F (Fluorodimethylsilyl) Hydrophobicity, Low Surface Energy, Chemical/Thermal Stability, Anchoring group to hydroxylated surfaces. acs.orgaalto.fiSelf-cleaning coatings, Anti-fouling surfaces, Stable dielectric layers.
-(CH2)3- (Propyl Chain) Flexibility, Spacer between functional groups.Tunable surface density, Reduced steric hindrance for reactions.

Exploration of Self-Assembly and Supramolecular Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on surfaces. core.ac.ukresearchgate.net The structure of this compound, with a reactive silyl (B83357) "head" and a functional amine "tail," makes it a prime candidate for forming SAMs.

Future research will likely investigate:

Formation of SAMs: Studies will explore the formation of SAMs on various substrates like silicon wafers, indium tin oxide (ITO), and glass. researchgate.netresearchgate.net The fluorosilyl group can react with surface hydroxyl groups to form stable covalent bonds, anchoring the molecule to the surface. researchgate.netcore.ac.uk

Controlling Orientation and Packing: The final properties of a SAM depend critically on the orientation and packing density of the molecules. core.ac.ukresearchgate.net Researchers will investigate how factors like solvent, temperature, and substrate pre-treatment influence the formation of highly ordered and defect-free monolayers. researchgate.netaalto.fi The interplay between the van der Waals forces of the alkyl chains, potential hydrogen bonding from the amine groups, and the steric hindrance of the dimethylsilyl group will dictate the final supramolecular structure.

Patterned Surfaces: By combining SAM formation with techniques like micro-contact printing or lithography, it will be possible to create chemically patterned surfaces on a microscopic scale. These patterned surfaces, featuring regions of differing functionality (e.g., hydrophobic vs. hydrophilic), are essential for applications in microfluidics, biosensors, and cell culture.

Multidisciplinary Research at the Interface of Organosilicon Chemistry and Related Fields

The unique properties of organosilicon compounds are driving their application in a growing number of diverse scientific and technological fields. wikipedia.orgsbfchem.com The specific combination of fluorine and amine functionalities in this compound makes it a versatile tool for multidisciplinary research.

Emerging applications are anticipated in:

Biomedical Devices and Biosensors: The amine group can be used to immobilize biomolecules (e.g., enzymes, antibodies, DNA) onto a surface, while the underlying fluorinated silane (B1218182) layer can provide a stable, low-fouling interface. This is critical for developing reliable biosensors and improving the biocompatibility of medical implants. The field of bioorganosilicon chemistry is actively exploring such opportunities. nih.gov

Electronics and Semiconductors: Aminosilanes are used as precursors for depositing silicon nitride films, which are essential dielectric layers in microelectronics. google.com The fluorine content in a precursor can influence the etching properties and dielectric constant of the resulting film. Research could explore the use of this compound in chemical vapor deposition (CVD) processes to create specialized thin films.

Chromatography: The molecule could be used to create novel stationary phases for chromatography. By bonding it to a silica support, a mixed-mode chromatographic material could be created, capable of interacting with analytes through both polar (amine) and hydrophobic/fluorophilic (fluorinated alkyl) interactions.

Energy and Environment: Amine-functionalized materials are extensively studied for CO2 capture. acs.org The properties of this specific aminosilane (B1250345) could be optimized for creating robust, regenerable sorbents for direct air capture or flue gas scrubbing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[Fluoro(dimethyl)silyl]propan-1-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via hydrosilylation reactions using platinum catalysts or via nucleophilic substitution of silyl chlorides with fluorinating agents. For example, describes a procedure for synthesizing silyl-containing propanones using column chromatography (Cyclohexane/AcOEt 9:1) to achieve 48% yield. Similar purification methods, such as silica gel chromatography or distillation under inert atmospheres, are recommended to isolate the product .
  • Key Parameters :

  • Temperature control (e.g., 90°C for 14 hours, as in ).
  • Use of anhydrous solvents to prevent hydrolysis of the silyl-fluorine bond.
  • Characterization via 1^1H/19^19F NMR and FT-IR to confirm the presence of Si-F and amine groups .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation ( ).
  • Store the compound under nitrogen or argon to prevent moisture-induced degradation .
  • In case of skin contact, wash immediately with soap and water; for inhalation, seek medical attention and provide the safety data sheet ( ).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR for methyl protons on silicon (~0.1–0.5 ppm) and 19^19F NMR for Si-F bonds (-120 to -150 ppm) ().
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+).
  • Elemental Analysis : Confirm C, H, N, and F content to validate stoichiometry .

Advanced Research Questions

Q. What are the mechanistic insights into the hydrolytic stability of this compound under varying pH conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or 19^19F NMR over 24–72 hours.
  • Findings : The Si-F bond is susceptible to hydrolysis in acidic/alkaline conditions, forming silanols. Stabilizers like triethylamine can reduce degradation rates ().
    • Data Table :
pHDegradation Half-Life (h)Major Byproduct
26.2Silanol
748.1None detected
128.7Siloxane

Q. How does this compound interact with biological macromolecules in computational models?

  • Methodology : Perform molecular docking studies using software like AutoDock Vina to simulate binding with proteins (e.g., enzymes with nucleophilic active sites).
  • Key Insight : The fluorine atom’s electronegativity enhances hydrogen bonding with residues like serine or lysine, while the silyl group contributes to hydrophobic interactions ( ).

Q. What catalytic applications exist for this compound in asymmetric synthesis?

  • Case Study : The compound can act as a chiral auxiliary in ketone reductions. For instance, highlights the use of structurally similar silylated amines to induce enantioselectivity (>99% e.e.) in propanol derivatives via asymmetric hydrogenation .
  • Optimization : Use transition-metal catalysts (e.g., Ru-BINAP complexes) and polar aprotic solvents (DMF or THF) to enhance yield and selectivity.

Contradictions and Resolution

  • Evidence Conflict : notes the stability of silyl-sulfonic acids in aqueous solutions, whereas suggests rapid hydrolysis of silyl-fluorine bonds.
    • Resolution : The discrepancy arises from differences in substituents (sulfonic acid vs. methyl groups). The electron-withdrawing sulfonic group stabilizes the Si-O bond, while methyl groups increase susceptibility to hydrolysis. Researchers should tailor stabilization strategies based on functional groups .

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